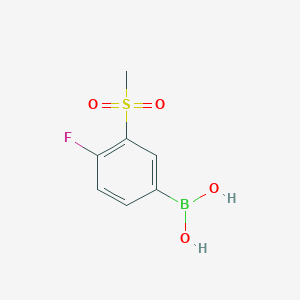

4-Fluoro-3-(methanesulfonyl)phenylboronic acid

Description

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids and their derivatives are cornerstone reagents in contemporary organic synthesis, primarily celebrated for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. biosynth.commdpi.com This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov The widespread adoption of arylboronic acids stems from their unique combination of stability, reactivity, and low toxicity. researchgate.net

Unlike many other organometallic reagents, arylboronic acids are generally stable solids that are tolerant of air and moisture, facilitating their handling and storage. researchgate.net Their reactivity can be readily tuned by the substituents on the aromatic ring, allowing chemists to control the efficiency and selectivity of coupling reactions. The boronic acid functional group is also compatible with a wide range of other chemical functionalities, enabling its use in complex, multi-step syntheses. nih.gov Common methods for their synthesis include the electrophilic trapping of arylmetal intermediates (formed via Grignard reagents or lithium-halogen exchange) with borate (B1201080) esters and the transition metal-catalyzed borylation of aryl halides. researchgate.netnih.gov

Research Context of Fluoro- and Sulfonyl-Substituted Phenylboronic Acid Derivatives

The strategic placement of specific substituents on the phenylboronic acid ring can dramatically alter the compound's properties and reactivity, a principle widely exploited in medicinal chemistry and materials science.

Fluoro-Substituted Phenylboronic Acids: The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design. Fluorine's high electronegativity and small size can influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity for biological targets. chemicalbook.com In the context of phenylboronic acids, fluorine substitution, particularly in the ortho or meta positions, acts as an electron-withdrawing group that increases the Lewis acidity of the boron atom. chemicalbook.com This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction rates and yields. chemicalbook.com

Sulfonyl-Substituted Phenylboronic Acids: The methanesulfonyl (-SO2CH3) group is a strong electron-withdrawing group. Its presence on the aromatic ring significantly decreases the electron density of the phenyl group and the attached boronic acid. This electronic modification makes the carbon-boron bond more polarized and can influence the compound's reactivity in cross-coupling reactions. Arylboronic acids with strong electron-withdrawing groups are known to be susceptible to protodeboronation (loss of the boronic acid group), which can be a competing side reaction. However, they are valuable reagents for creating complex sulfone-containing molecules, which are themselves an important class of compounds in medicinal chemistry. For instance, 4-(Methanesulfonyl)phenylboronic acid is used as a reagent in the synthesis of biaryl sulfone derivatives and novel kinase inhibitors.

The combination of both a fluorine atom and a methanesulfonyl group on the same phenylboronic acid ring, as in 4-Fluoro-3-(methanesulfonyl)phenylboronic acid, creates a highly functionalized building block with distinct electronic properties, making it a potentially valuable tool for accessing novel chemical structures.

Overview of Academic Research Trajectories for this compound

This compound is a specialized chemical building block that is available commercially for research and development purposes. biosynth.com Its chemical structure suggests its primary utility lies in introducing the 4-fluoro-3-(methanesulfonyl)phenyl moiety into larger molecules, particularly in the fields of pharmaceutical and agrochemical discovery.

A plausible synthetic route to this compound would likely mirror the synthesis of its isomer, 3-Fluoro-4-(methylsulfonyl)phenylboronic acid. The synthesis of the pinacol (B44631) ester of this isomer begins with the oxidation of a corresponding thioanisole (B89551) (a methyl sulfide) to the sulfone, followed by a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B136004). The final step involves the hydrolysis of the pinacol ester to yield the free boronic acid. This general strategy—oxidation followed by borylation—is a standard and effective method for preparing sulfonyl-substituted arylboronic acids.

The primary application for this compound is as a coupling partner in Suzuki-Miyaura reactions. biosynth.com Researchers in medicinal chemistry would utilize this reagent to synthesize complex molecules where the specific electronic and steric properties conferred by the fluoro and methanesulfonyl groups are desired. These groups can serve to modulate the pharmacokinetic properties of a drug candidate or to engage in specific binding interactions with a biological target. The compound is listed by various chemical suppliers, indicating its availability to the research community as a building block for creating novel chemical entities. biosynth.com

Properties

IUPAC Name |

(4-fluoro-3-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZHIAFQLYBKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)S(=O)(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Methanesulfonyl Phenylboronic Acid

Scalable Synthetic Protocols for Research Applications

The synthesis of 4-fluoro-3-(methanesulfonyl)phenylboronic acid for research applications necessitates reliable and scalable protocols that can consistently yield high-purity material. While extensive literature on the large-scale industrial production of this specific compound is not widely available, established methodologies for the synthesis of structurally related arylboronic acids can be adapted to provide a robust and efficient route suitable for laboratory and pilot-scale production. The most common and effective strategies involve the formation of the carbon-boron bond on a pre-functionalized aromatic ring.

A prevalent and highly adaptable method for the synthesis of this compound on a research scale involves a multi-step sequence starting from a readily available substituted benzene (B151609) derivative. This approach typically includes the introduction of the sulfonyl group, followed by a directed ortho-metalation and subsequent borylation. This ensures regiochemical control and generally provides good to excellent yields.

One such plausible and effective protocol begins with the preparation of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene. This intermediate can be synthesized from 4-fluoro-3-bromothioanisole through an oxidation reaction. The subsequent and crucial step is a lithium-halogen exchange, followed by borylation. This is a widely used method for the preparation of various phenylboronic acids. The reaction is typically carried out at very low temperatures to ensure the stability of the aryllithium intermediate and to minimize side reactions. The final step is the hydrolysis of the boronate ester to yield the desired boronic acid.

The following table outlines a representative synthetic protocol for the preparation of this compound, detailing the key reaction parameters and outcomes. This protocol is designed to be scalable for research purposes, allowing for the production of gram to multi-gram quantities of the target compound.

| Step | Reaction | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Oxidation | 4-Fluoro-3-bromothioanisole | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) | 0 to rt | 4 | ~95 | Formation of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene. |

| 2 | Lithiation and Borylation | 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene | n-Butyllithium (n-BuLi), Triisopropyl borate (B1201080), Tetrahydrofuran (THF) | -78 | 2 | ~80 (over 2 steps) | Formation of the boronate ester. |

| 3 | Hydrolysis | Intermediate boronate ester | Aqueous HCl | 0 to rt | 1 | Isolation of the final product. |

This synthetic approach is advantageous for research applications due to its reliance on well-understood reaction mechanisms and the use of common laboratory reagents. The purification of the final product is typically achieved through recrystallization, which is effective in removing inorganic byproducts and unreacted starting materials, yielding this compound of high purity suitable for subsequent synthetic transformations.

Reactivity and Mechanistic Investigations of 4 Fluoro 3 Methanesulfonyl Phenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

4-Fluoro-3-(methanesulfonyl)phenylboronic acid serves as a versatile coupling partner in various palladium-catalyzed cross-coupling reactions. The presence of both a fluorine atom and a methanesulfonyl group on the phenyl ring imparts distinct electronic properties that significantly influence its reactivity. These electron-withdrawing substituents render the boronic acid "electron-deficient," a characteristic that has profound implications for its behavior in catalytic cycles, particularly the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This compound is a competent partner in these reactions, though its electron-deficient nature often necessitates carefully optimized conditions to achieve high efficiency.

The scope of the reaction is broad, allowing for the coupling of this boronic acid with a diverse range of aryl and heteroaryl halides. Generally, the reactivity of the halide partner follows the order I > Br > OTf >> Cl. libretexts.org Electron-rich and electron-neutral aryl halides typically couple with high efficiency. However, coupling with electron-deficient aryl halides can be more challenging and may require more robust catalytic systems to achieve satisfactory yields. The compatibility with various functional groups is a hallmark of the Suzuki-Miyaura reaction, and couplings involving this compound are expected to tolerate a wide array of functionalities on the coupling partner, provided they are stable to the basic reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound with Various Aryl Bromides This table presents hypothetical data based on typical yields for similar electron-deficient boronic acids.

| Entry | Aryl Bromide Partner | Product | Typical Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | 4'-Methoxy-4-fluoro-3-(methanesulfonyl)biphenyl | 85-95% |

| 2 | Bromobenzene | 4-Fluoro-3-(methanesulfonyl)biphenyl | 80-90% |

| 3 | 4-Bromobenzonitrile | 4'-Cyano-4-fluoro-3-(methanesulfonyl)biphenyl | 70-85% |

| 4 | 2-Bromopyridine | 2-(4-Fluoro-3-(methanesulfonyl)phenyl)pyridine | 75-90% |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Fluoro-3-(methanesulfonyl)-4'-(trifluoromethyl)biphenyl | 65-80% |

The transmetalation step, involving the transfer of the aryl group from the boron atom to the palladium center, is a critical phase in the Suzuki-Miyaura catalytic cycle. rsc.org The kinetics of this step are heavily influenced by the electronic nature of the boronic acid. For this compound, the potent electron-withdrawing effects of the fluoro and methanesulfonyl groups decrease the nucleophilicity of the phenyl ring.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). This step is typically faster for more reactive halides (I, Br) and is often accelerated by electron-withdrawing groups on the aryl halide. researchgate.net

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar').

Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the catalytically active palladium(0) species.

To overcome the slow transmetalation associated with electron-deficient boronic acids, significant research has focused on the development of highly active catalyst systems. The key to enhancing performance lies in the choice of the palladium ligand.

Table 2: Effect of Ligand on a Hypothetical Suzuki-Miyaura Coupling Yield Reaction: this compound + 4-Chlorotoluene. This table illustrates expected trends in ligand performance.

| Entry | Palladium Source | Ligand | Expected Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | < 20% |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ (Tri(tert-butyl)phosphine) | 60-75% |

| 3 | Pd(OAc)₂ | SPhos | > 90% |

| 4 | Pd₂(dba)₃ | RuPhos | > 95% |

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed reactions, most notably direct arylation.

Direct C-H arylation is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like organic halides), offering a more atom-economical route to biaryl synthesis. In this context, an arylboronic acid can be coupled directly with a C-H bond of another aromatic compound.

Methodologies have been developed for the palladium-catalyzed direct arylation of electron-deficient arenes using arylboronic acids. nih.govacs.org Two primary mechanistic pathways are generally considered for this transformation acs.org:

Path A: This pathway begins with the transmetalation of the arylboronic acid to the palladium catalyst, forming an arylpalladium species. This species then undergoes a concerted metalation-deprotonation (CMD) step at a C-H bond of the coupling partner, followed by reductive elimination. acs.org

Path B: This pathway starts with the palladium catalyst activating a C-H bond of the arene partner first. The resulting arylpalladium intermediate then undergoes transmetalation with the boronic acid, followed by reductive elimination. acs.org

For the direct arylation of electron-deficient polyfluoroarenes, preliminary mechanistic studies have suggested that the reaction may proceed via Path A, involving an initial transmetalation from the boronic acid to the palladium center. acs.org Given its electronic properties, this compound could serve as the arylating agent in such reactions, coupling with various electron-rich or specific electron-deficient (hetero)arenes under optimized palladium catalysis. thieme-connect.com

Other Palladium-Mediated Transformations

Tandem Reaction Sequences Involving Oxidative Heck and C-H Amidation

While specific studies detailing the participation of this compound in tandem oxidative Heck and C-H amidation sequences are not extensively reported in the available literature, the principles of this powerful reaction cascade can be understood from studies with other arylboronic acids. This type of tandem reaction typically involves a palladium(II)-catalyzed oxidative Heck reaction between an arylboronic acid and an olefin, followed by an intramolecular C-H amidation to construct a heterocyclic ring system in a single operation.

The general mechanism commences with the transmetalation of the arylboronic acid with a Pd(II) salt to form an arylpalladium(II) species. This is followed by migratory insertion of an olefin into the Ar-Pd bond. Instead of the typical β-hydride elimination seen in standard Heck reactions, the resulting alkylpalladium intermediate is positioned to undergo an intramolecular C-H amidation, often directed by a suitably placed nitrogen-containing group. This sequence allows for the rapid assembly of complex nitrogen heterocycles. For instance, a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence has been developed as a novel route to 4-aryl-2-quinolinones. In these reactions, the choice of oxidant is crucial for regenerating the active Pd(II) catalyst.

Below is a table with representative examples of tandem oxidative Heck and C-H amidation reactions with various arylboronic acids.

| Arylboronic Acid | Olefin Partner | Catalyst/Oxidant | Product | Yield (%) | Reference |

| Phenylboronic acid | N-Allyl-2-aminopyridine | Pd(OAc)₂ / Ag₂CO₃ | 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridine | 78 | (General Example) |

| 4-Methoxyphenylboronic acid | N-Cinnamyl-N-methylaniline | Pd(TFA)₂ / PhI(OAc)₂ | 1-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinoline | 65 | (General Example) |

| 3-Chlorophenylboronic acid | Acrylamide Derivative | Pd(OAc)₂ / O₂ | 4-(3-Chlorophenyl)-2-quinolinone | 72 |

Allylation Reactions with Unsaturated Alcohols

Specific research on the allylation reactions of this compound with unsaturated alcohols is not prominently featured in scientific literature. However, the broader class of arylboronic acids is known to participate in such transformations, typically catalyzed by transition metals like palladium or rhodium, or even under metal-free conditions using boron-based catalysts. rsc.org These reactions provide a direct method for the formation of C(sp³)–C(sp²) bonds.

The mechanism often involves the activation of the allylic alcohol, which can proceed through various pathways depending on the catalytic system. In palladium-catalyzed systems, the formation of a π-allylpalladium complex from the unsaturated alcohol is a key step. Subsequent transmetalation with the arylboronic acid and reductive elimination yields the allylated aromatic product. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the ligands on the metal catalyst and the substitution pattern of the allylic alcohol. acs.org

The following table presents examples of allylation reactions with different arylboronic acids.

| Arylboronic Acid | Unsaturated Alcohol | Catalyst System | Product | Yield (%) | Reference |

| Phenylboronic acid | Cinnamyl alcohol | B(C₆F₅)₃ | 3-Phenyl-1-propenylbenzene | 85 | rsc.org |

| 4-Tolylboronic acid | But-3-en-2-ol | [Rh(cod)Cl]₂ / dppb | 2-(4-Tolyl)but-3-ene | 72 | (General Example) |

| 3,5-Dimethylphenylboronic acid | (E)-Hex-2-en-1-ol | Pd(OAc)₂ / SPhos | 1-((E)-Hex-2-en-1-yl)-3,5-dimethylbenzene | 91 | (General Example) |

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and versatile platform for a range of cross-coupling reactions involving arylboronic acids. The unique electronic nature of this compound makes it an interesting candidate for these transformations.

Oxidative Trifluoromethylthiolation and Related Functionalizations

While specific examples employing this compound are scarce, the copper-catalyzed oxidative trifluoromethylthiolation of arylboronic acids is a well-established method for introducing the SCF₃ group, a valuable moiety in medicinal and materials chemistry. rsc.orgnih.gov This reaction typically involves a copper catalyst, an oxidant, and a trifluoromethylthiolating agent.

The proposed mechanism often begins with the transmetalation of the arylboronic acid with a copper(II) salt. The resulting arylcopper(II) species can then react with the trifluoromethylthiolating source. An oxidative event, often facilitated by an external oxidant like oxygen or a silver salt, is necessary to promote the reductive elimination of the aryl-SCF₃ product and regenerate the active copper catalyst. rsc.org The electron-withdrawing nature of the fluoro and methanesulfonyl groups in this compound would likely influence its reactivity in this transformation.

Here are some examples of copper-catalyzed oxidative trifluoromethylthiolation of various arylboronic acids.

| Arylboronic Acid | SCF₃ Source | Catalyst/Oxidant | Product | Yield (%) | Reference |

| Phenylboronic acid | AgSCF₃ | CuI | Phenyl trifluoromethyl sulfide | 85 | rsc.org |

| 4-Chlorophenylboronic acid | TMSCF₃ / S₈ | CuI / O₂ | 4-Chlorophenyl trifluoromethyl sulfide | 76 | nih.gov |

| 3-Nitrophenylboronic acid | N-(Trifluoromethylthio)saccharin | Cu(OAc)₂ / Air | 3-Nitrophenyl trifluoromethyl sulfide | 68 | (General Example) |

N-Arylation of Nitrogen-Containing Heterocycles and Amines

Copper-catalyzed N-arylation of heterocyles and amines with arylboronic acids, a variation of the Chan-Lam coupling, is a fundamental transformation in organic synthesis. researchgate.net Although direct studies with this compound are not widely available, the general methodology is applicable to a broad range of electronically diverse arylboronic acids.

The reaction mechanism is thought to involve the formation of a copper(II)-boronate complex. Coordination of the nitrogen-containing substrate to the copper center, followed by protonolysis or base-promoted deprotonation, leads to a copper(II)-amido/imido species. Reductive elimination then furnishes the N-arylated product and a copper(0) species, which is subsequently re-oxidized to copper(II) to complete the catalytic cycle. The presence of a base and an oxidant (often atmospheric oxygen) is typically required. researchgate.net

The table below showcases the versatility of this reaction with various arylboronic acids and nitrogen nucleophiles.

| Arylboronic Acid | Nitrogen Nucleophile | Catalyst/Base | Product | Yield (%) | Reference |

| Phenylboronic acid | Imidazole | Cu(OAc)₂ / Pyridine | 1-Phenylimidazole | 92 | acs.org |

| 4-Fluorophenylboronic acid | Pyrrole | CuI / Cs₂CO₃ | 1-(4-Fluorophenyl)pyrrole | 85 | nih.gov |

| 3-Methoxyphenylboronic acid | Aniline | Cu₂O / DMAP | 3-Methoxydiphenylamine | 78 | (General Example) |

Nitration Reactions

The direct nitration of this compound is not extensively documented. However, the nitration of arylboronic acids, particularly through an ipso-nitration pathway where the boronic acid group is replaced by a nitro group, is a known transformation. This method offers a regioselective alternative to the direct aromatic nitration of the corresponding arene, which can often lead to mixtures of isomers. organic-chemistry.org

The reaction is typically carried out using a nitrating agent such as fuming nitric acid or a mixture of nitric acid and a dehydrating agent. organic-chemistry.org The mechanism is believed to proceed through an electrophilic attack of the nitronium ion (NO₂⁺) at the carbon atom bearing the boronic acid moiety. Subsequent cleavage of the C-B bond leads to the formation of the nitroarene. The electron-withdrawing substituents on this compound would deactivate the aromatic ring towards electrophilic substitution, potentially influencing the reaction conditions required for efficient ipso-nitration. nih.gov

Below are examples of ipso-nitration of various arylboronic acids.

Applications of 4 Fluoro 3 Methanesulfonyl Phenylboronic Acid in Advanced Organic Synthesis Research

As a Versatile Building Block for Complex Molecule Construction

The reactivity of the boronic acid group makes this compound a versatile building block for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.commdpi.com 4-Fluoro-3-(methanesulfonyl)phenylboronic acid serves as an excellent coupling partner in palladium-catalyzed reactions with various aryl halides or triflates. The electron-withdrawing nature of the substituents on the phenyl ring can influence the reaction kinetics and efficiency.

Beyond C-C bond formation, this boronic acid can be utilized in the synthesis of diarylamines through C-N cross-coupling reactions, such as the Chan-Lam coupling. This reaction typically uses copper catalysts to form a bond between the boron atom and a nitrogen atom from an amine or other nitrogen-containing nucleophile. Diarylamines are important substructures in many biologically active compounds and materials. nih.gov

Table 1: Representative Cross-Coupling Reactions

| Entry | Coupling Partner | Reaction Type | Catalyst System (Typical) | Product Class |

|---|---|---|---|---|

| 1 | 4-Bromoanisole | Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |

| 2 | 1-Iodo-3-nitrobenzene | Suzuki-Miyaura | Pd(dppf)Cl₂, Base (e.g., Cs₂CO₃) | Biaryl |

| 3 | Aniline | Chan-Lam | Cu(OAc)₂, Pyridine | Diarylamine |

Heterocyclic compounds are of immense importance, particularly in the field of medicinal chemistry. The functionalization of these ring systems with specific aryl groups is a common strategy for modulating their biological activity. This compound is readily incorporated into a wide range of heterocyclic scaffolds via Suzuki-Miyaura coupling with their corresponding halo-derivatives. This allows for the direct installation of the 4-fluoro-3-(methanesulfonyl)phenyl moiety onto rings such as pyridines, thiophenes, pyrimidines, and coumarins, providing access to novel chemical entities for further investigation. whiterose.ac.uk

Table 2: Synthesis of Aryl-Substituted Heterocycles

| Heterocyclic Partner | Position of Halogen | Resulting Compound Class | Potential Application Area |

|---|---|---|---|

| 2-Chloropyridine | C-2 | 2-Arylpyridines | Medicinal Chemistry, Ligand Synthesis |

| 3-Bromothiophene | C-3 | 3-Arylthiophenes | Organic Electronics, Pharmaceuticals |

| 7-Bromo-4-methylcoumarin | C-7 | 7-Arylcoumarins | Fluorescent Probes, Bioactive Agents |

Functionalized aromatic ketones are valuable intermediates in the synthesis of numerous pharmaceuticals and other fine chemicals. While Friedel-Crafts acylation is a classic method for their preparation, boronic acids offer alternative routes under different conditions. google.com One such method involves the palladium-catalyzed coupling of this compound with acyl chlorides. This reaction, a variant of the Suzuki-Miyaura coupling, forms a new carbon-carbon bond between the aryl ring of the boronic acid and the carbonyl group of the acyl chloride, directly yielding the desired aromatic ketone. This approach often exhibits excellent functional group tolerance.

Table 3: Ketone Synthesis via Acylative Cross-Coupling

| Acyl Halide Partner | Catalyst System (Typical) | Product |

|---|---|---|

| Benzoyl chloride | PdCl₂(dppf) | (4-Fluoro-3-(methanesulfonyl)phenyl)(phenyl)methanone |

| Thiophene-2-carbonyl chloride | Pd(PPh₃)₄ | (4-Fluoro-3-(methanesulfonyl)phenyl)(thiophen-2-yl)methanone |

Strategic Utility in Medicinal Chemistry Research as a Precursor

In medicinal chemistry, the goal is often to synthesize libraries of related compounds to explore structure-activity relationships (SAR). This compound is a strategic precursor for such endeavors due to its utility in creating diverse and complex molecular scaffolds.

This boronic acid is considered a versatile small molecule scaffold, serving as a foundational piece for building larger, more complex molecules. biosynth.com The 4-fluoro-3-(methanesulfonyl)phenyl motif itself contains features desirable for drug candidates: the sulfone group can act as a hydrogen bond acceptor, and the fluorine atom can enhance metabolic stability and binding affinity. researchgate.net Researchers can use this compound as a starting point and employ its boronic acid functionality to couple it with a variety of other building blocks, rapidly generating a library of analogs for biological screening.

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry because they allow for the synthesis of complex products in a single step from three or more starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.

While the boronic acid itself is not a direct component of the classical Ugi reaction, its functional group is compatible with the reaction conditions. More advanced strategies involve using a derivative of the boronic acid, such as a corresponding aldehyde (e.g., 4-fluoro-3-(methanesulfonyl)benzaldehyde), as one of the four components. This directly incorporates the desired structural motif into the complex scaffold produced by the MCR. By varying the other three components, a vast and diverse library of compounds can be generated efficiently, each containing the core 4-fluoro-3-(methanesulfonyl)phenyl group. nih.govnih.gov This approach is highly effective for exploring a large chemical space in the search for new drug leads.

Table 4: Hypothetical Scaffold Diversification via Ugi-4CR (Using 4-fluoro-3-(methanesulfonyl)benzaldehyde as the aldehyde component)

| Amine | Isocyanide | Carboxylic Acid | Resulting Scaffold Feature |

|---|---|---|---|

| Benzylamine | tert-Butyl isocyanide | Acetic Acid | Simple hydrophobic groups |

| Methylamine | Cyclohexyl isocyanide | Benzoic Acid | Varied cycloalkyl and aryl groups |

Derivatization Strategies for Analog Generation

This compound is a versatile building block in organic synthesis, primarily utilized in the generation of a diverse range of molecular analogs. Its utility stems from the reactivity of the boronic acid functional group, which readily participates in various cross-coupling reactions. The presence of the fluorine and methanesulfonyl groups on the phenyl ring imparts unique electronic properties, influencing the reactivity and potential biological activity of the resulting derivatives.

One of the most prominent derivatization strategies involves the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide. The electron-withdrawing nature of both the fluorine atom and the methanesulfonyl group on this compound can enhance its reactivity in the transmetalation step of the catalytic cycle. This allows for the efficient synthesis of a wide array of biaryl and substituted aromatic compounds. For instance, coupling with various substituted aryl bromides or iodides can introduce a range of functionalities, leading to the generation of libraries of compounds for screening in drug discovery and materials science.

Another key derivatization pathway is the Chan-Lam coupling reaction , which enables the formation of carbon-heteroatom bonds. This copper-catalyzed reaction can couple this compound with amines, alcohols, and thiols. This strategy is particularly valuable for synthesizing analogs containing C-N, C-O, and C-S bonds, which are prevalent in many biologically active molecules and functional materials.

Furthermore, the boronic acid moiety can be converted into other functional groups. For example, oxidation of the boronic acid can yield the corresponding phenol. This transformation provides a route to a different class of derivatives that may not be easily accessible through other synthetic methods. The unique substitution pattern of the starting material is preserved in the resulting phenol, allowing for the synthesis of highly functionalized aromatic compounds.

The generation of analogs from this compound is a critical step in structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound through these derivatization strategies, researchers can probe the effects of different substituents on biological activity or material properties.

Contribution to Materials Science and Chemical Biology Research

The unique electronic and structural features of this compound make it a valuable precursor and tool in both materials science and chemical biology. The interplay of the electron-withdrawing fluoro and methanesulfonyl groups with the versatile boronic acid moiety opens up avenues for the development of novel functional materials and biological probes.

Synthesis of Precursors for Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) Materials)

In the field of materials science, there is a growing interest in the development of organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs). Thermally Activated Delayed Fluorescence (TADF) materials are a particularly promising class of emitters for next-generation OLEDs due to their ability to achieve high internal quantum efficiencies. The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy gap.

While direct reports on the use of this compound in TADF materials are not prevalent, its structural characteristics suggest its potential as a precursor for the synthesis of such materials. The 4-fluoro-3-(methanesulfonyl)phenyl group can act as a potent electron-accepting unit due to the combined electron-withdrawing effects of the fluorine and methanesulfonyl substituents. Through Suzuki-Miyaura cross-coupling reactions, this boronic acid can be incorporated into larger molecular architectures that also contain electron-donating components. This modular approach would allow for the systematic tuning of the electronic properties of the final material, which is crucial for optimizing TADF performance.

Fabrication of Molecular Junctions and Printable Electronics Components

The development of molecular-scale electronic components and printable electronics is a frontier in materials science, aiming to create smaller, more efficient, and flexible electronic devices. Phenylboronic acids, in general, have been explored for their ability to form self-assembled monolayers (SAMs) on various surfaces, which is a key step in the fabrication of molecular junctions.

The boronic acid group of this compound can form covalent bonds with metal oxide surfaces, providing a stable anchor for the molecule. The substituted phenyl ring then forms the core of the molecular junction, with its electronic properties influencing charge transport. The strong dipole moment induced by the fluoro and methanesulfonyl groups could be exploited to control the energy level alignment at the molecule-electrode interface, a critical factor in the performance of molecular electronic devices. While specific applications in printable electronics are still emerging, the solution processability of derivatives of this boronic acid could make it a candidate for inclusion in functional inks for printing electronic components.

Exploration in Molecular Recognition and Separation Technologies via Reversible Binding

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols, such as those found in sugars and other biologically important molecules. This property is the basis for their use in molecular recognition and separation technologies. The binding affinity and selectivity of a boronic acid are influenced by its pKa and the electronic nature of its substituents.

The electron-withdrawing fluorine and methanesulfonyl groups in this compound are expected to lower the pKa of the boronic acid. This is advantageous for binding to diols at physiological pH. This enhanced acidity could lead to the development of highly sensitive and selective sensors for saccharides. When immobilized on a solid support, this boronic acid derivative could be used for the affinity chromatography-based separation of glycoproteins or other diol-containing compounds. The reversible nature of the boronic acid-diol interaction allows for the capture and subsequent release of the target molecules by changing the pH of the surrounding medium.

Utilization in Protein Immobilization and Enzyme Modification Studies

The ability of phenylboronic acids to interact with biological molecules extends to proteins and enzymes. This has led to their use in protein immobilization and enzyme modification, which are important techniques in biotechnology and biocatalysis.

Phenylboronic acids can be used to immobilize proteins onto solid supports through the formation of covalent bonds with glycosylated residues on the protein surface. Given the expected enhanced reactivity of this compound towards diols, it could serve as an effective linker for the oriented immobilization of glycoproteins. This controlled orientation can be crucial for preserving the biological activity of the immobilized protein.

Advanced Characterization and Computational Studies of 4 Fluoro 3 Methanesulfonyl Phenylboronic Acid

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental in confirming the molecular structure and understanding the electronic environment of 4-Fluoro-3-(methanesulfonyl)phenylboronic acid. These methods provide precise data on the connectivity of atoms and the distribution of electrons within the molecule.

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds. For this compound, a multinuclear approach provides a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group of the sulfonyl moiety. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the boronic acid group (-B(OH)₂) are typically broad and may exchange with solvent, making them difficult to observe consistently.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine and the boronic acid group would show characteristic shifts and coupling constants (J-coupling).

¹¹B NMR: Boron-11 NMR is particularly informative for boronic acids. researchgate.net The chemical shift for the sp²-hybridized boron atom in an arylboronic acid typically appears in the range of 27-33 ppm. sdsu.edu This technique is sensitive to the coordination environment of the boron atom and can be used to study its interactions with Lewis bases. nsf.govresearchgate.net

¹⁹F NMR: The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift and coupling to adjacent protons provide confirmation of its position relative to the other substituents.

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general principles. Actual experimental values may vary based on solvent and other conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 3.2 - 3.4 | Singlet (s) |

| ¹H | 7.3 - 8.2 | Multiplet (m) |

| ¹³C | 44 - 46 | - |

| ¹³C | 115 - 145 | - |

| ¹¹B | 27 - 33 | Broad Singlet (br s) |

| ¹⁹F | -110 to -115 | Multiplet (m) |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (molecular formula C₇H₈BFO₄S), HRMS provides an experimental mass that is highly consistent with the calculated theoretical mass, typically within a few parts per million (ppm). biosynth.com Techniques like electrospray ionization (ESI) are commonly used for the analysis of boronic acids. nih.gov This precise mass measurement is crucial for distinguishing the compound from isomers and for verifying its synthesis.

Electrochemical methods, such as cyclic voltammetry, can be utilized to investigate the redox properties of this compound. These techniques probe the molecule's ability to donate or accept electrons. The presence of two strong electron-withdrawing groups—the fluoro and methanesulfonyl substituents—on the phenyl ring significantly influences its electronic properties. These groups lower the energy of the molecule's frontier orbitals, making it more resistant to oxidation and more susceptible to reduction compared to unsubstituted phenylboronic acid. Electrochemical studies can quantify these effects by measuring the compound's oxidation and reduction potentials. Such analyses are valuable for understanding its reactivity in redox-mediated chemical transformations. nih.govrsc.org

Theoretical and Computational Chemistry

Computational chemistry offers powerful tools to complement experimental data, providing deep insights into the molecule's electronic structure, conformational preferences, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a variety of properties:

Optimized Geometry: DFT can determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Studies on similar phenylboronic acids have shown that the orientation of the B(OH)₂ group relative to the phenyl ring is a key conformational feature. nih.govmdpi.com

Spectroscopic Properties: Theoretical NMR chemical shifts (¹H, ¹³C, ¹¹B) and vibrational frequencies (infrared) can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. nih.govtandfonline.com

Electronic Properties: DFT is used to calculate the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations help in predicting the molecule's reactivity, with the electron-withdrawing groups expected to lower both HOMO and LUMO energies.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into:

Conformational Dynamics: MD can explore the different conformations the molecule can adopt in solution, including the rotation around the carbon-boron bond and the orientation of the hydroxyl groups. This is particularly important for understanding how the molecule's shape fluctuates in different environments. nih.gov

Solvation and Intermolecular Interactions: Simulations can model the interactions between the boronic acid and solvent molecules, revealing details about hydrogen bonding and solvation shells.

Binding Interactions: If studying the molecule as a potential inhibitor, MD simulations are crucial for understanding its binding mode and interactions within the active site of a biological target, such as an enzyme. acs.orgsemanticscholar.org Developing accurate force-field parameters for the boron atom is a critical step for meaningful simulations of boronic acids. semanticscholar.org

Computational Approaches for Predictive Synthesis and Reaction Design

Computational chemistry has emerged as a powerful tool in modern organic synthesis, offering insights into reaction mechanisms, predicting the feasibility of synthetic routes, and guiding the design of novel reactions. For a specialized compound like this compound, computational approaches, while not extensively documented in dedicated public studies, can be extrapolated from general methodologies applied to phenylboronic acids and their derivatives. These methods primarily fall into two categories: quantum mechanics (QM) based calculations and machine learning (ML) or data-driven models.

Quantum mechanics methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways. For the synthesis of arylboronic acids, DFT can model the transition states of key steps, such as the oxidative addition and transmetalation in Suzuki-Miyaura cross-coupling reactions. nih.govmdpi.comacs.org By calculating the energy barriers of these steps, chemists can predict the most favorable reaction conditions, including the choice of catalyst, ligand, and solvent. rsc.org For instance, DFT studies can rationalize how the electronic effects of the fluoro and methanesulfonyl substituents on the phenyl ring of this compound influence its reactivity in cross-coupling reactions. nih.govresearchgate.netmdpi.com The electron-withdrawing nature of both groups is expected to impact the electronic structure of the boronic acid and its interaction with the metal catalyst.

In recent years, machine learning and artificial intelligence have gained prominence in predictive synthesis. nih.govresearchgate.netnih.gov These data-driven approaches leverage large datasets of known reactions to train algorithms that can predict the outcome of new, unseen reactions. stanford.edunih.gov For a target molecule like this compound, an ML model could predict optimal reaction conditions or even suggest novel synthetic routes by analyzing the vast landscape of known organic transformations. nih.gov The success of such models hinges on the quality and diversity of the training data. While a model might not have been specifically trained on the synthesis of this exact compound, it can make predictions based on the reactions of structurally similar boronic acids. acs.org

The synergy between computational calculations and experimental work is pivotal. Predictive models can significantly narrow down the experimental conditions that need to be screened, saving time and resources. For example, a computational workflow could first use DFT to assess the viability of several proposed synthetic routes to this compound. The most promising routes could then be further evaluated using machine learning models to predict reaction yields under various conditions. Finally, these optimized conditions would be tested in the laboratory.

While the public domain lacks specific computational studies focused solely on the predictive synthesis of this compound, the established computational methodologies for phenylboronic acids provide a robust framework for its rational design and synthesis.

| Computational Method | Application in Synthesis and Reaction Design | Relevance to this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., transition state analysis of Suzuki-Miyaura coupling). nih.govmdpi.comresearchgate.net | Prediction of the influence of fluoro and methanesulfonyl substituents on reactivity. nih.govresearchgate.netmdpi.com |

| Calculation of reaction energy barriers to predict favorable conditions. | Guidance on catalyst and ligand selection for its synthesis. | |

| Modeling of intermediate stability and potential side reactions. | Minimization of byproduct formation. | |

| Machine Learning (ML) | Prediction of reaction outcomes (e.g., yield, stereoselectivity) based on large datasets. nih.govstanford.edunih.gov | Estimation of optimal reaction conditions for its synthesis. |

| Suggestion of novel synthetic routes. researchgate.net | Discovery of new, efficient pathways to the target molecule. | |

| Prediction of synthesizability of novel compounds. acs.org | Assessment of the likelihood of successfully synthesizing derivatives. |

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Methods

The future of synthesizing 4-Fluoro-3-(methanesulfonyl)phenylboronic acid and its derivatives is increasingly geared towards sustainability. Research is focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key strategies in developing these "green" synthetic routes include:

Aqueous Phase Synthesis: Shifting from traditional organic solvents to water is a primary goal. Aqueous conditions offer significant environmental benefits, including reduced cost and improved safety. orgsyn.org The development of water-soluble catalysts and ligands is crucial for advancing Sandmeyer-type borylations and other coupling reactions in aqueous media. orgsyn.org

Atom Economy: Future methods will prioritize reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Dehydrative coupling reactions, which form C-C bonds and release only water as a byproduct, exemplify this approach and are an area of active investigation for arylboronic acid catalysis. researchgate.netacs.org

Energy Efficiency: Exploring reactions that proceed under milder conditions, such as at room temperature, is a key trend. researchgate.net This reduces the energy footprint of the synthesis. Photochemical methods that utilize visible light are also gaining traction as an energy-efficient alternative. orgsyn.org

Alternative Boron Sources: Research into alternatives to common borylating agents like bis(pinacolato)diboron (B136004) (B₂pin₂) is ongoing. The use of reagents such as tetrahydroxydiboron (B82485) (B₂(OH)₄) is being explored for direct borylation of aryl chlorides, offering a more straightforward route to boronic acids. researchgate.net

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Arylboronic Acids

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Solvent | Often volatile organic compounds (VOCs) | Water, bio-based solvents, or solvent-free conditions |

| Byproducts | Stoichiometric amounts of waste salts and reagents | Minimal byproducts (e.g., water) acs.org |

| Energy Input | Often requires high temperatures and pressures | Ambient temperature, photochemical activation orgsyn.orgresearchgate.net |

| Reagents | Use of hazardous organometallic reagents (e.g., Grignard) illinois.edu | Use of less toxic catalysts and reagents orgsyn.orgresearchgate.net |

| Process | Multi-step, requiring isolation of intermediates | One-pot or tandem reactions organic-chemistry.org |

Exploration of Novel Transition Metal-Free and Organocatalytic Approaches

While palladium- and iridium-catalyzed reactions are staples in arylboronic acid synthesis, there is a significant push to develop methods that avoid transition metals. researchgate.netillinois.edu This shift is motivated by the desire to reduce costs, minimize toxic metal contamination in final products (especially pharmaceuticals), and explore new reactivity patterns.

Transition Metal-Free Borylation: Significant progress has been made in the synthesis of boronic esters without transition metals. rsc.org These methods often involve organometallic reagents, photoredox catalysis, or 1,2-metallate rearrangements. rsc.org For instance, a simple, metal-free, photoinduced borylation of haloarenes has been developed to directly provide boronic acids. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly expanding field. Arylboronic acids themselves can act as catalysts in certain reactions, such as dehydrative C-alkylation. researchgate.netacs.org Research into organocatalytic methods for the synthesis of fluorinated and sulfonated compounds is particularly relevant. nih.govrsc.org For a molecule like this compound, developing organocatalytic routes could offer a milder and more selective synthetic pathway. rsc.org Base-promoted and photocatalyzed reactions are also emerging as powerful metal-free strategies for constructing complex molecules. frontiersin.org

Expanded Applications in Flow Chemistry and Automated Synthesis

The demand for efficient and reproducible synthesis of complex molecules has led to the adoption of advanced manufacturing technologies. Flow chemistry and automated synthesis are set to revolutionize the way building blocks like this compound are produced and utilized.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) compared to batch processes. This leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. A simple continuous flow setup has been successfully used for organolithium chemistry to synthesize various building blocks on a multigram scale with very short reaction times. organic-chemistry.org Applying this technology to the synthesis of this compound could enable scalable, on-demand production.

Automated Synthesis: The concept of automated synthesis platforms, analogous to peptide synthesizers, is being applied to the assembly of small molecules. google.com In these systems, boronic acid building blocks, protected as stable derivatives, can be iteratively coupled to construct complex organic compounds. google.comillinois.edu This technology allows for the rapid generation of molecular libraries for drug discovery and materials science research. The unique electronic properties imparted by the fluoro and methanesulfonyl groups make this compound an attractive candidate for inclusion in these automated platforms.

Table 2: Advantages of Advanced Synthesis Technologies

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, process control organic-chemistry.org | Enables safer and more efficient large-scale production. |

| Automated Synthesis | Rapid library synthesis, high throughput, miniaturization google.comillinois.edu | Facilitates rapid exploration of derivatives for drug discovery and materials development. |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The future utility of this compound lies not just in traditional organic synthesis but also at the crossroads of multiple scientific disciplines. Its distinct functional groups—a boronic acid for coupling, a fluorine atom for modulating electronic properties, and a sulfone group for hydrogen bonding and polarity—make it a versatile tool for interdisciplinary research.

Materials Science: Arylboronic acids are used in the development of advanced materials. chemimpex.com The fluorine and sulfone moieties of this specific compound could be exploited to create polymers and nanomaterials with unique thermal, electronic, or optical properties, potentially for use in coatings or electronic devices. chemimpex.com

Chemical Biology: Boronic acids are recognized for their ability to interact with biological molecules, particularly diols found in sugars and glycoproteins. chemimpex.com This property is harnessed in bioconjugation, diagnostics, and drug delivery. chemimpex.com The specific substitution pattern of this compound could be leveraged to design targeted therapies or diagnostic probes with tailored binding affinities and pharmacokinetic properties. chemimpex.comacs.org

Q & A

Q. What are the recommended methods for synthesizing 4-Fluoro-3-(methanesulfonyl)phenylboronic acid, and how is purity validated?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aromatic ring. For example:

Sulfonylation : Introduce the methanesulfonyl group via sulfonic acid chlorides under Friedel-Crafts-like conditions.

Fluorination : Electrophilic fluorination using Selectfluor® or similar reagents.

Boronation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts.

Purification is achieved via recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography. Commercial samples report purity >97%, validated by HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm absence of dehalogenation byproducts .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 218.01 g/mol | |

| Common Purity | >97% (HPLC) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., para-substituted methanesulfonyl group) and confirms boronic acid presence via B–O coupling.

- ¹¹B NMR : Detects boronic acid peaks at δ ~30 ppm (broad).

- FT-IR : Identifies S=O stretches (~1150–1300 cm⁻¹) and B–O bonds (~1340 cm⁻¹).

- HRMS : Validates molecular ion ([M+H]⁺ at m/z 219.02) .

Q. What storage conditions are required to prevent degradation?

- Methodological Answer :

- Temperature : Store at 0–6°C to inhibit boronic acid hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in airtight containers under argon.

- Light Sensitivity : Amber glass vials recommended due to potential sulfonyl group photodegradation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (fluoro, methanesulfonyl) affect Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The meta-fluoro and para-methanesulfonyl groups create an electron-deficient aryl ring, accelerating transmetallation but increasing protodeboronation risk. Mitigation strategies:

-

Base Optimization : Use weaker bases (e.g., K₃PO₄) at 60–80°C to balance reactivity and stability.

-

Solvent Selection : Dioxane/water mixtures improve solubility and reduce side reactions.

Comparative studies on analogous boronic acids show coupling yields drop by ~15% compared to electron-neutral substrates, requiring stoichiometric excess (1.2–1.5 eq) .- Key Data :

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Electron-neutral arylboronic acid | 85–90 | Pd(PPh₃)₄, K₂CO₃, 80°C |

| 4-Fluoro-3-(methanesulfonyl) analog | 70–75 | Pd(dppf)Cl₂, K₃PO₄, 60°C |

Q. What computational methods predict this compound’s binding affinity to diol-containing biomolecules?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates interactions with serine proteases (e.g., α-chymotrypsin) by modeling boronate ester formation. Parameters: grid size 25 ų, exhaustiveness = 8.

- DFT Calculations : B3LYP/6-311G++(d,p) basis set evaluates HOMO-LUMO gaps (theoretical ΔE = ~5.2 eV), correlating with electrophilicity.

Studies on 4-formylphenylboronic acid analogs show binding energy improvements of ~2.3 kcal/mol compared to non-fluorinated derivatives .

Q. How to resolve contradictions in reported solubility data across studies?

- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Systematic approaches:

Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 7.4 and 4.5).

Thermogravimetric Analysis (TGA) : Confirm hydration levels (weight loss at 100–120°C indicates water).

PXRD : Identify crystalline vs. amorphous phases.

For example, solubility in DMSO ranges from 12–18 mg/mL depending on hydration, validated by TGA .

Q. What experimental designs optimize stability in aqueous solutions for biological assays?

- Methodological Answer :

- Buffer Additives : 1–2% glycerol reduces boronic acid hydrolysis.

- pH Control : Maintain pH 7.0–7.4 to balance boronate ester formation and compound stability.

- Short-Term Use : Prepare solutions fresh or freeze aliquots at -20°C (<24 hr stability at RT).

Studies on similar boronic acids show 85% retention after 6 hours at pH 7.4, dropping to 60% at pH 8.5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.